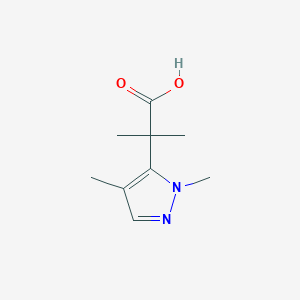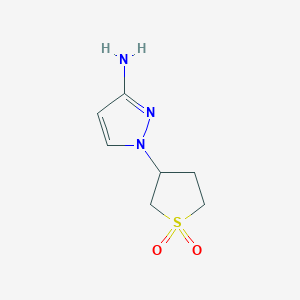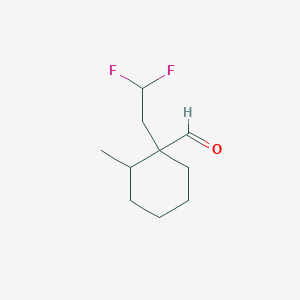
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde is a compound that features a cyclohexane ring substituted with a difluoroethyl group and a carbaldehyde group. The presence of the difluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a cyclohexane derivative, using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for introducing the difluoroethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of solid composite catalysts, such as those prepared from strongly basic anion exchange resins, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols, amines, alcohols
Major Products Formed
Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets through the difluoroethyl group. The electronegative fluorine atoms increase the acidity of the α-proton, enhancing the compound’s ability to form hydrogen bonds and interact with biological targets . This interaction can modulate the compound’s affinity and specificity for its targets, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and are used in similar applications, such as fungicidal activities.
2,2-Difluoroethylated nucleophiles: Compounds like difluoroethylated thiols, amines, and alcohols share similar chemical properties and are used in medicinal chemistry.
Uniqueness
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. The presence of both the difluoroethyl group and the carbaldehyde group allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-4-2-3-5-10(8,7-13)6-9(11)12/h7-9H,2-6H2,1H3 |
InChI Key |
XXYRZZVKEXOIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)
![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)
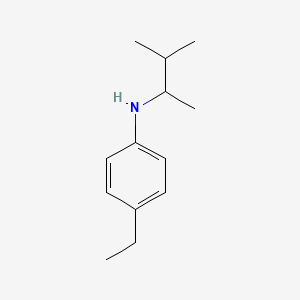
![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
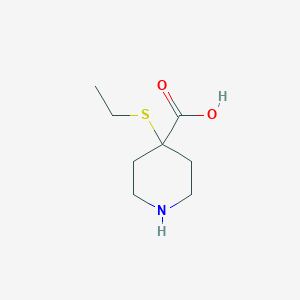
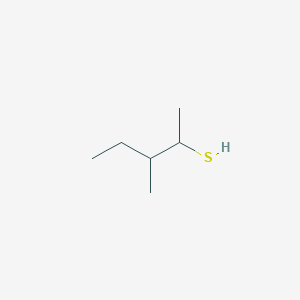
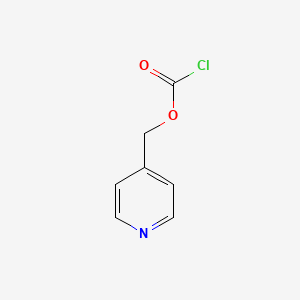
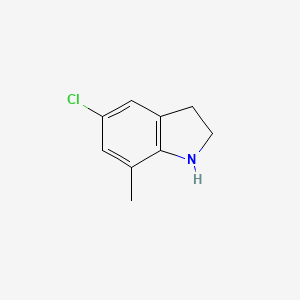
![4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13295582.png)

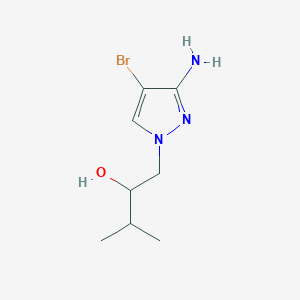
![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)
